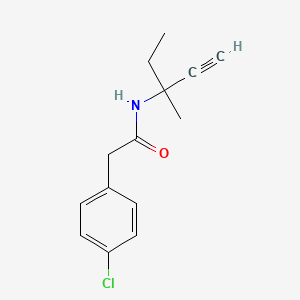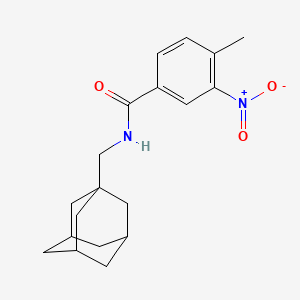
2-(4-chlorophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide, also known as A-836,339, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-(4-chlorophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide acts as a selective CB1 antagonist by binding to the receptor and blocking the effects of cannabinoids. This leads to a decrease in the release of dopamine, a neurotransmitter that is involved in the reward pathway. This mechanism of action makes it a potential treatment for addiction and other conditions that involve the reward pathway.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide has a range of biochemical and physiological effects, including a decrease in food intake, body weight, and locomotor activity. It also has anxiolytic effects, which means it reduces anxiety. 2-(4-chlorophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide has been shown to reduce the rewarding effects of THC and other cannabinoids, making it a potential treatment for cannabis use disorder.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide in lab experiments is its selectivity for CB1 receptors, which makes it a useful tool for studying the endocannabinoid system. However, its potency and efficacy may vary depending on the experimental conditions, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide. One area of interest is its potential as a treatment for cannabis use disorder and other conditions that involve the endocannabinoid system. Another area of research is the development of more potent and selective CB1 antagonists that can be used in a clinical setting. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide and its potential therapeutic applications.
In conclusion, 2-(4-chlorophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide is a chemical compound that has potential therapeutic applications in the treatment of pain, anxiety, and addiction. Its selective CB1 antagonist properties make it a useful tool for studying the endocannabinoid system, and its biochemical and physiological effects make it a potential treatment for a range of conditions. Further research is needed to fully understand its potential and limitations.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and addiction. It acts as a selective cannabinoid receptor 1 (CB1) antagonist, which means it blocks the effects of cannabinoids such as THC. This makes it a potential treatment for cannabis use disorder and other conditions that involve the endocannabinoid system.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-4-14(3,5-2)16-13(17)10-11-6-8-12(15)9-7-11/h1,6-9H,5,10H2,2-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKJMJLZAYRJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298831.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B4298837.png)

![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B4298857.png)

![3-{[(2-methoxyphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298872.png)
![2-oxo-2-phenylethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate](/img/structure/B4298879.png)

![octahydro-2H-quinolizin-1-ylmethyl 7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298884.png)
![N-(1-adamantylmethyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298889.png)
![N-(1-adamantylmethyl)-3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298900.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298902.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4298908.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298910.png)